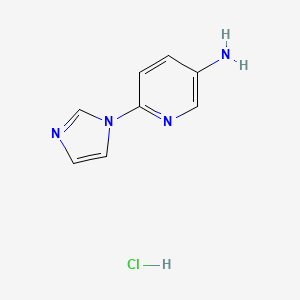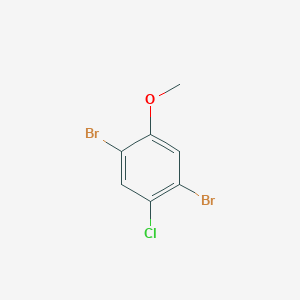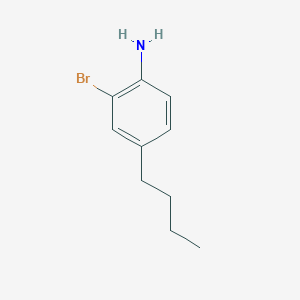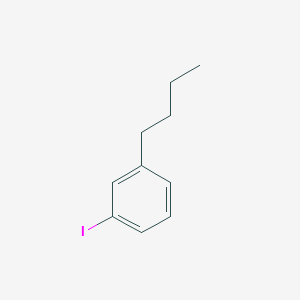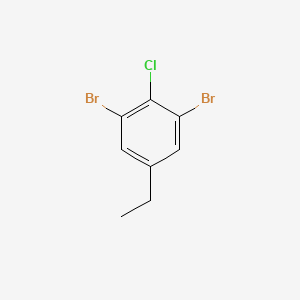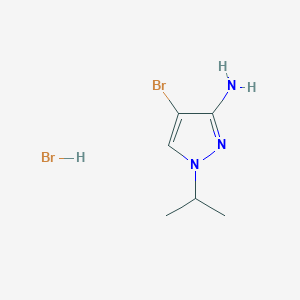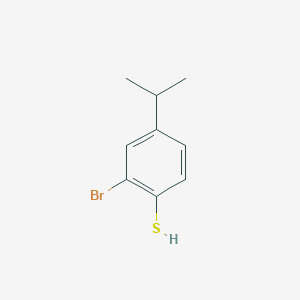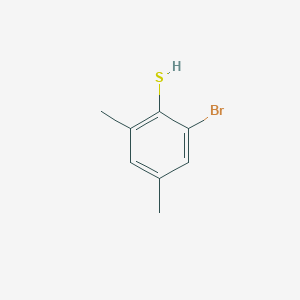
2,6-Dibromo-4-ethylaniline
Overview
Description
2,6-Dibromo-4-ethylaniline is a useful research compound. Its molecular formula is C8H9Br2N and its molecular weight is 278.97 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,6-Dibromo-4-ethylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dibromo-4-ethylaniline including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalysis in Polymerization : Rhinehart et al. (2014) described a catalyst derived from a compound similar to 2,6-Dibromo-4-ethylaniline, which showed robustness in high-temperature ethylene polymerization. This catalyst enhanced activity and produced polymers with higher melting transitions compared to related catalysts (Rhinehart, Mitchell, & Long, 2014).
Synthesis of Pharmaceuticals and Alkaloids : Geng Rui-xue (2004) discussed the use of Dibromoaniline, a close relative of 2,6-Dibromo-4-ethylaniline, in the synthesis of pharmaceuticals, alkaloids, and ferromagnetics. The study outlined an improved synthesis method for Dibromoaniline (Geng Rui-xue, 2004).
Formation of Functionalized Tetrahydropyridines : Zhu et al. (2003) reported a phosphine-catalyzed annulation process using a compound similar to 2,6-Dibromo-4-ethylaniline to synthesize highly functionalized tetrahydropyridines. These compounds are important in organic synthesis (Zhu, Lan, & Kwon, 2003).
Intermediate in Weedicide Synthesis : Narayanan and Deshpande (2000) discussed the role of similar aniline compounds in the synthesis of weedicide, highlighting their importance as intermediates in industrial chemical processes (Narayanan & Deshpande, 2000).
Degradation of Chloroacetanilide Herbicides : Dong et al. (2015) studied a Sphingobium sp. strain that could degrade 2-Methyl-6-ethylaniline (a compound closely related to 2,6-Dibromo-4-ethylaniline) and use it as a carbon and energy source. This research has implications for environmental bioremediation (Dong et al., 2015).
Antibacterial Activity : Banjara, BhoiteS., and Bhoite (2012) explored the antibacterial activity of di-2-ethylaniline phosphate, indicating potential applications in the field of microbiology and medicine (Banjara, BhoiteS., & Bhoite, 2012).
properties
IUPAC Name |
2,6-dibromo-4-ethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Br2N/c1-2-5-3-6(9)8(11)7(10)4-5/h3-4H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDKMLUAQWPSSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C(=C1)Br)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromo-4-ethylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



